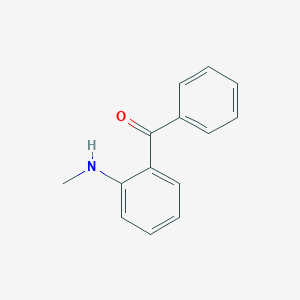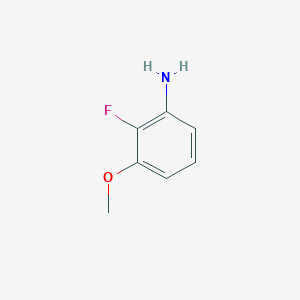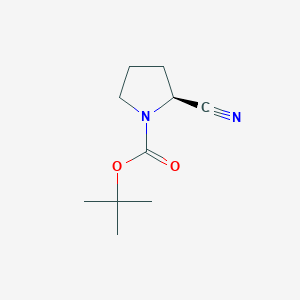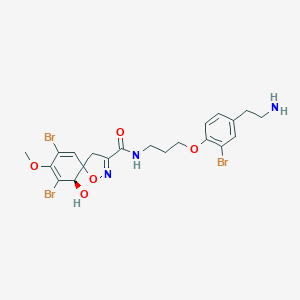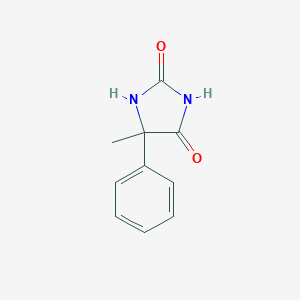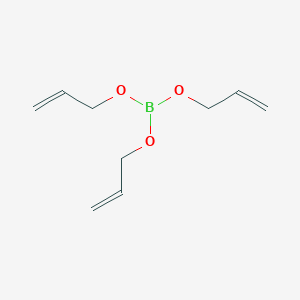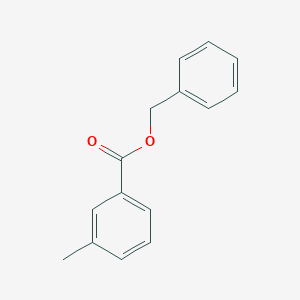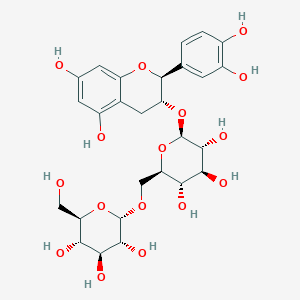
Epigeoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epigeoside is a naturally occurring compound found in various plant species, such as Epimedium brevicornum and Epimedium sagittatum. It belongs to the family of flavonol glycosides and has gained significant attention in recent years due to its potential therapeutic applications. Epigeoside has been studied extensively for its various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Mechanism Of Action
The mechanism of action of epigeoside is not fully understood. However, it is believed that its anti-inflammatory properties are due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Epigeoside's antioxidant properties are thought to be due to its ability to scavenge free radicals and prevent oxidative damage. Its anti-cancer properties are believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Biochemical And Physiological Effects
Epigeoside has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. Epigeoside has also been found to reduce oxidative stress-induced damage by scavenging free radicals and increasing antioxidant enzyme activity. Additionally, epigeoside has been found to induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Advantages And Limitations For Lab Experiments
Epigeoside has several advantages for lab experiments. It is a naturally occurring compound that can be extracted from various plant species or synthesized chemically. It has been extensively studied for its various biological activities, and its mechanism of action is relatively well understood. However, epigeoside's low yield through chemical synthesis can be a limitation for lab experiments.
List of
Future Directions
1. Investigating the potential of epigeoside as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
2. Studying the potential of epigeoside as an antioxidant agent for the prevention of oxidative stress-induced damage.
3. Investigating the potential of epigeoside as a cancer therapy agent.
4. Studying the potential of epigeoside as a neuroprotective agent for the prevention of neurodegenerative diseases.
5. Investigating the potential of epigeoside as a cardiovascular protective agent.
6. Studying the potential of epigeoside as an anti-diabetic agent.
7. Investigating the pharmacokinetics and pharmacodynamics of epigeoside in humans.
8. Studying the safety and toxicity of epigeoside in humans.
9. Investigating the potential of epigeoside as a nutraceutical agent.
10. Studying the effect of epigeoside on gene expression and epigenetic modifications.
Synthesis Methods
Epigeoside can be extracted from the above-mentioned plant species or synthesized chemically. The chemical synthesis of epigeoside involves the reaction of quercetin with glucose in the presence of a catalyst. The yield of epigeoside obtained through chemical synthesis is relatively low compared to the extraction method.
Scientific Research Applications
Epigeoside has been extensively studied for its therapeutic potential in various fields of medicine. It has been found to possess anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Epigeoside has also been shown to have antioxidant properties, which can help protect against oxidative stress-induced damage. Additionally, epigeoside has been found to exhibit anti-cancer properties, making it a potential candidate for cancer therapy.
properties
CAS RN |
134515-72-3 |
|---|---|
Product Name |
Epigeoside |
Molecular Formula |
C27H34O16 |
Molecular Weight |
614.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C27H34O16/c28-7-17-19(33)21(35)23(37)26(42-17)39-8-18-20(34)22(36)24(38)27(43-18)41-16-6-11-13(31)4-10(29)5-15(11)40-25(16)9-1-2-12(30)14(32)3-9/h1-5,16-38H,6-8H2/t16-,17-,18-,19-,20-,21+,22+,23-,24-,25+,26+,27-/m1/s1 |
InChI Key |
WQZUHCMKCSWRNS-MHAQCJASSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |
SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O |
Other CAS RN |
134515-72-3 |
synonyms |
catechin-3-O-alpha-L-rhamnopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranoside epigeoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



